Cas no 1049439-92-0 (2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide)

2-(3,4-Dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide is a synthetic compound featuring a dual pharmacophore structure, combining a dimethoxyphenyl acetamide moiety with a fluorophenyl-substituted piperazine ethyl group. This design confers potential interactions with multiple receptor systems, particularly in neurological and cardiovascular research. The presence of the 2-fluorophenyl group enhances selectivity, while the dimethoxyphenyl segment may contribute to metabolic stability. The compound's well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and pharmacological investigations. Its purity and synthetic reproducibility are critical for consistent experimental outcomes in receptor binding assays and mechanistic studies. This compound serves as a valuable intermediate or reference standard in medicinal chemistry research.
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide structure
1049439-92-0 structure
商品名:2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
CAS番号:1049439-92-0
MF:C22H28FN3O3
メガワット:401.474429130554
CID:5981107
PubChem ID:42267298

2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
    • 2-(3,4-dimethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
    • AKOS024504263
    • SR-01000921809-1
    • 2-(3,4-dimethoxyphenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
    • VU0639977-1
    • SR-01000921809
    • 1049439-92-0
    • F5264-0626
    • インチ: 1S/C22H28FN3O3/c1-28-20-8-7-17(15-21(20)29-2)16-22(27)24-9-10-25-11-13-26(14-12-25)19-6-4-3-5-18(19)23/h3-8,15H,9-14,16H2,1-2H3,(H,24,27)
    • InChIKey: OFUQOPNQUKHTNX-UHFFFAOYSA-N
    • ほほえんだ: C(NCCN1CCN(C2=CC=CC=C2F)CC1)(=O)CC1=CC=C(OC)C(OC)=C1

計算された属性

  • せいみつぶんしりょう: 401.21146993g/mol
  • どういたいしつりょう: 401.21146993g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 54Ų

2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5264-0626-5μmol
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5264-0626-2μmol
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5264-0626-10μmol
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5264-0626-3mg
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
3mg
$63.0 2023-09-10
Life Chemicals
F5264-0626-20μmol
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5264-0626-20mg
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
20mg
$99.0 2023-09-10
Life Chemicals
F5264-0626-75mg
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
75mg
$208.0 2023-09-10
Life Chemicals
F5264-0626-40mg
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
40mg
$140.0 2023-09-10
Life Chemicals
F5264-0626-15mg
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
15mg
$89.0 2023-09-10
Life Chemicals
F5264-0626-25mg
2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049439-92-0
25mg
$109.0 2023-09-10

2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide 関連文献

2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamideに関する追加情報

Introduction to 2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide (CAS No. 1049439-92-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide, identified by its CAS number 1049439-92-0, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique pharmacophoric features. The compound belongs to a class of molecules characterized by a phenylacetylamide backbone coupled with a piperazine moiety, which is a common motif in drug discovery programs targeting central nervous system (CNS) disorders, cardiovascular diseases, and other therapeutic areas.

The molecular structure of 2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide incorporates several key pharmacological elements. The 3,4-dimethoxyphenyl group serves as a lipophilic anchor that enhances membrane permeability, while the piperazine moiety contributes to metabolic stability and binding affinity to specific biological targets. The presence of a fluorine atom at the 2-position of the phenyl ring further modulates the compound's pharmacokinetic properties, including solubility and binding interactions.

In recent years, the investigation of such multicomponent scaffolds has been driven by advancements in computational chemistry and high-throughput screening technologies. These tools have enabled researchers to rapidly identify novel bioactive compounds with optimized pharmacological profiles. For instance, virtual screening studies have highlighted the potential of 2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide as a lead candidate for further development due to its predicted binding affinity to enzymes and receptors involved in neurodegenerative diseases.

One of the most compelling aspects of this compound is its structural similarity to known therapeutic agents that exhibit efficacy in treating conditions such as schizophrenia and depression. The dimethoxyphenyl group is a hallmark of several antipsychotic drugs, while the piperazine-based amine is frequently found in antidepressants and anxiolytics. By leveraging these established pharmacophores, researchers aim to develop next-generation therapeutics with improved efficacy and reduced side effects.

Recent experimental studies have begun to elucidate the mechanistic basis of action for CAS no. 1049439-92-0. Initial pharmacological profiling suggests that the compound interacts with multiple targets, including serotonin receptors (5-HT1A and 5-HT2A) and dopamine D3 receptors. These interactions are particularly relevant in the context of CNS disorders, where modulation of neurotransmitter systems can lead to therapeutic benefits. Furthermore, preliminary toxicity assays indicate that the molecule exhibits moderate solubility in aqueous media and reasonable metabolic stability, suggesting potential for further development into an oral therapeutic.

The integration of fluorine-containing aromatic rings into drug candidates has been well-documented as a strategy to enhance binding affinity and selectivity. In the case of 2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide, the fluorine atom at position 2 of the phenyl ring likely contributes to favorable interactions with polar residues in protein binding pockets. This modification has been shown to improve pharmacokinetic properties in several drug candidates approved by regulatory agencies worldwide.

As interest in precision medicine grows, compounds like CAS no. 1049439-92-0 are being evaluated for their potential use in targeted therapies. For example, preclinical data suggest that this molecule may exhibit differential activity against specific isoforms of enzymes implicated in cancer metabolism. While these findings are still preliminary, they underscore the importance of structurally diverse compounds in addressing complex diseases.

The synthesis of CAS no. 1049439-92-0 presents unique challenges due to its complex architecture. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency and scalability. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled the rapid assembly of key structural fragments, reducing overall synthetic times and improving yields.

In conclusion, CAS no. 1049439-92-0, or 2-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide, represents a promising candidate for further exploration in medicinal chemistry and chemical biology. Its unique structural features offer potential advantages over existing therapeutics, particularly in terms of binding affinity and metabolic stability. As research continues to uncover new biological targets and mechanisms of action, compounds like this one will play an increasingly important role in the development of innovative treatments for human disease.

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